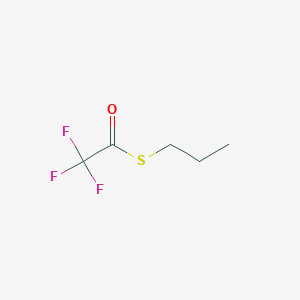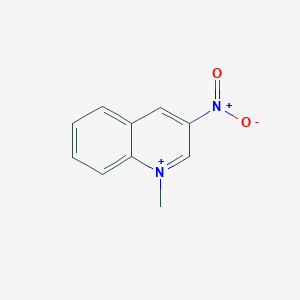![molecular formula C6H12O3 B14650031 [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 54321-53-8](/img/structure/B14650031.png)
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is a chiral compound with a unique structure that includes a dioxane ring and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable dioxane precursor with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
化学反应分析
Types of Reactions
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alcohols, ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
相似化合物的比较
Similar Compounds
[(2S,6S)-6-Ethyl-tetrahydro-2H-pyran-2-yl]methanol: Similar structure but with an ethyl group instead of a methyl group.
[(2S,6S)-6-Methoxymorpholin-2-yl]methanol: Contains a morpholine ring instead of a dioxane ring.
Uniqueness
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a hydroxymethyl group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a potential therapeutic agent .
属性
CAS 编号 |
54321-53-8 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
[(2S,6S)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI 键 |
VXKDGQGSMQLTFO-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1COC[C@@H](O1)CO |
规范 SMILES |
CC1COCC(O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



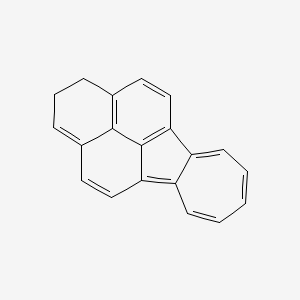
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
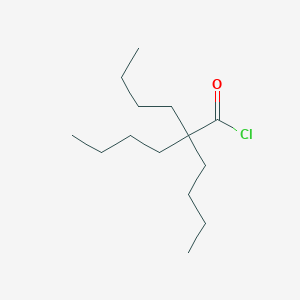
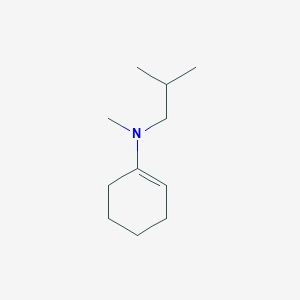
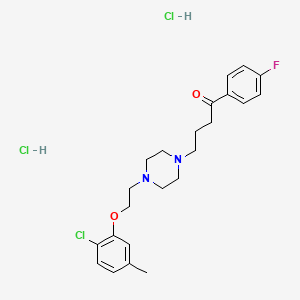
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
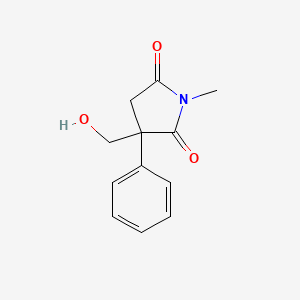
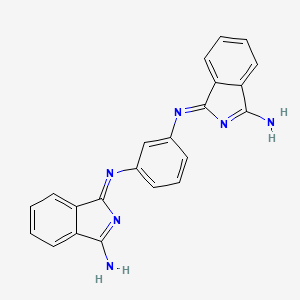
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
